molecular formula C20H22N2O3S B3200287 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide CAS No. 1017662-13-3

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide

Cat. No. B3200287
CAS RN: 1017662-13-3
M. Wt: 370.5 g/mol
InChI Key: ZKYLHQILRVBLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide, also known as CPI-0610, is a small molecule inhibitor that has shown promise in the treatment of various cancers. It was developed by Constellation Pharmaceuticals and is currently in clinical trials.

Mechanism of Action

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide works by binding to the bromodomain of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. It has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its optimal use in combination with other treatments.

Future Directions

There are several potential future directions for the use of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide in cancer treatment. One area of research is the development of more potent and selective BET inhibitors. Another area is the exploration of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, there is interest in studying the role of BET proteins in other diseases, such as cardiovascular disease and inflammation, which may lead to the development of new therapies.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide has been studied extensively for its potential use in the treatment of various cancers, including hematologic malignancies and solid tumors. It has been shown to inhibit the activity of bromodomain and extraterminal domain (BET) proteins, which play a key role in cancer cell growth and survival.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20(17-6-7-17)22-12-10-16-8-9-18(14-19(16)22)21-26(24,25)13-11-15-4-2-1-3-5-15/h1-5,8-9,14,17,21H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYLHQILRVBLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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